![molecular formula C24H34N6O2 B2569048 3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione CAS No. 895841-04-0](/img/structure/B2569048.png)
3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, also known as Methylphenidate, is a psychostimulant drug that is widely used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that affects the chemicals in the brain and nerves that contribute to hyperactivity and impulse control.
Aplicaciones Científicas De Investigación
Design and Synthesis for Antituberculosis Activity
A series of novel purine linked piperazine derivatives were synthesized to target Mycobacterium tuberculosis, demonstrating significant potential as potent inhibitors. These compounds were designed to disrupt the biosynthesis of peptidoglycan, thus exerting antiproliferative effects on the bacterial cells. Some of these analogues showed promising activity against the H37Rv strain of Mycobacterium tuberculosis, with potencies surpassing current clinical drugs such as Ethambutol. Molecular docking analysis provided models for the inhibitors' strong interactions, offering a template for future development of preclinical agents against tuberculosis (Konduri et al., 2020).
Antiviral Activity of Diketopiperazine Derivatives
Diketopiperazine derivatives isolated from the marine-derived actinomycete Streptomyces sp. showed modest antiviral activity against influenza A (H1N1) virus. These compounds, with their unique structural features, offer insights into the potential design of novel antiviral agents. The study highlights the significance of marine-derived compounds in the search for new bioactive molecules with therapeutic applications (Wang et al., 2013).
Cardiovascular Activity of Purine Derivatives
Research on purine-2,6-dione derivatives demonstrated their potential in cardiovascular applications. Certain synthesized compounds displayed strong prophylactic antiarrhythmic activity and hypotensive effects, alongside weak affinity for alpha1- and alpha2-adrenoreceptors. These findings open avenues for developing new therapeutic agents aimed at cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Antiasthmatic Activity of Xanthene Derivatives
The development of xanthene derivatives as phosphodiesterase 3 inhibitors for antiasthmatic activity exemplifies the innovative approaches in drug synthesis. These compounds, derived from 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, showed significant pulmonary vasodilator activity, with certain derivatives outperforming the standard drug Cilostazol. This research indicates the potential of purine derivatives in designing new anti-asthmatic compounds (Bhatia et al., 2016).
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O2/c1-18(2)11-13-30-20-21(27(3)24(32)26-22(20)31)25-23(30)29-16-14-28(15-17-29)12-7-10-19-8-5-4-6-9-19/h4-6,8-9,18H,7,10-17H2,1-3H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTUHKFAVIXETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

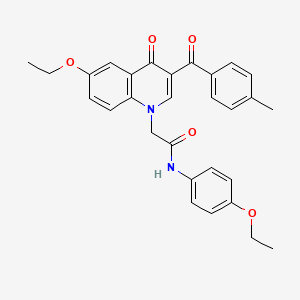
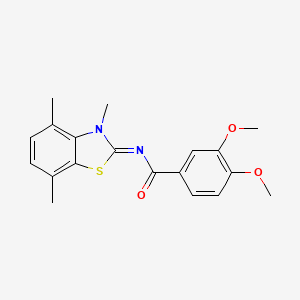
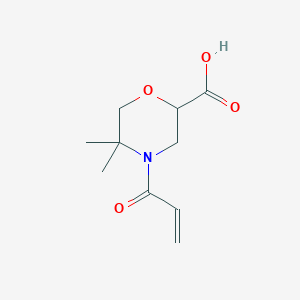
![Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2568973.png)

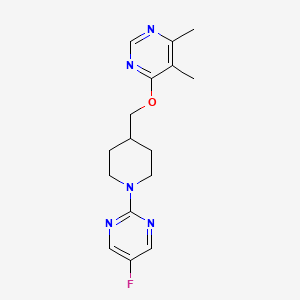
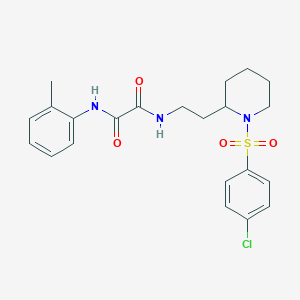
![4-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B2568979.png)

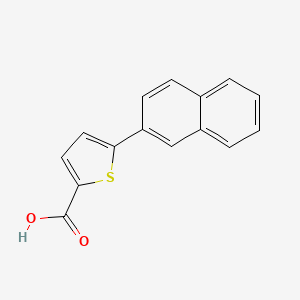
![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide](/img/structure/B2568983.png)
![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2568984.png)

![3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2568988.png)